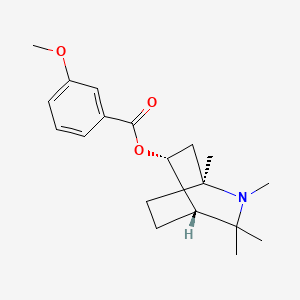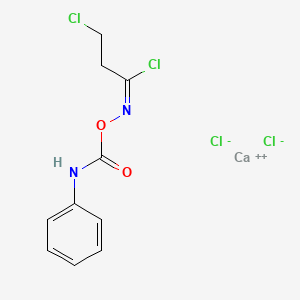
(T-4)-Dichloro(3-chloro-N-(((phenylamino)carbonyl)oxy)propanimidoyl chloride)calcium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(T-4)-Dichloro(3-chloro-N-(((phenylamino)carbonyl)oxy)propanimidoyl chloride)calcium is a complex organochlorine compound It is characterized by the presence of multiple chlorine atoms and a phenylamino group, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (T-4)-Dichloro(3-chloro-N-(((phenylamino)carbonyl)oxy)propanimidoyl chloride)calcium typically involves multiple steps, including the chlorination of precursor compounds and the introduction of the phenylamino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the precursor compounds are reacted with chlorine gas under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to achieve the desired level of purity.
Análisis De Reacciones Químicas
Types of Reactions
(T-4)-Dichloro(3-chloro-N-(((phenylamino)carbonyl)oxy)propanimidoyl chloride)calcium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the modification of the phenylamino group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under controlled temperatures and may require the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated derivatives, while reduction could produce dechlorinated compounds or modified phenylamino derivatives.
Aplicaciones Científicas De Investigación
(T-4)-Dichloro(3-chloro-N-(((phenylamino)carbonyl)oxy)propanimidoyl chloride)calcium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (T-4)-Dichloro(3-chloro-N-(((phenylamino)carbonyl)oxy)propanimidoyl chloride)calcium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell growth or metabolism, resulting in antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Chloroform: A simple organochlorine compound used as a solvent and in chemical synthesis.
Dichloromethane: Another organochlorine solvent with similar properties.
Polychlorinated biphenyls (PCBs): A class of organochlorine compounds with diverse industrial applications but known for their environmental persistence and toxicity.
Uniqueness
(T-4)-Dichloro(3-chloro-N-(((phenylamino)carbonyl)oxy)propanimidoyl chloride)calcium is unique due to its complex structure, which includes multiple chlorine atoms and a phenylamino group
Propiedades
Número CAS |
171199-32-9 |
|---|---|
Fórmula molecular |
C10H10CaCl4N2O2 |
Peso molecular |
372.1 g/mol |
Nombre IUPAC |
calcium;[(E)-1,3-dichloropropylideneamino] N-phenylcarbamate;dichloride |
InChI |
InChI=1S/C10H10Cl2N2O2.Ca.2ClH/c11-7-6-9(12)14-16-10(15)13-8-4-2-1-3-5-8;;;/h1-5H,6-7H2,(H,13,15);;2*1H/q;+2;;/p-2/b14-9+;;; |
Clave InChI |
LBOSEDZQIFEKOF-LQFHBUQSSA-L |
SMILES isomérico |
C1=CC=C(C=C1)NC(=O)O/N=C(\CCCl)/Cl.[Cl-].[Cl-].[Ca+2] |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)ON=C(CCCl)Cl.[Cl-].[Cl-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


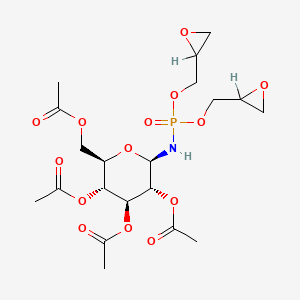
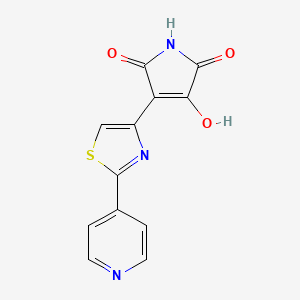
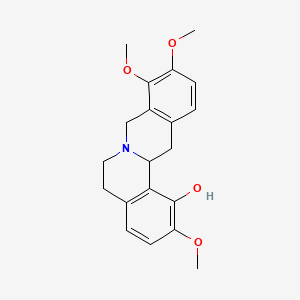
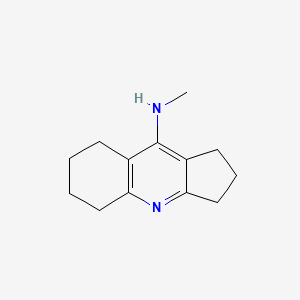

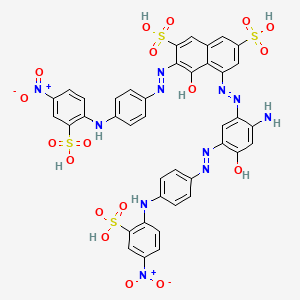
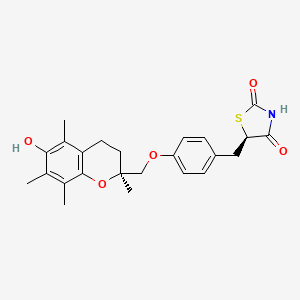

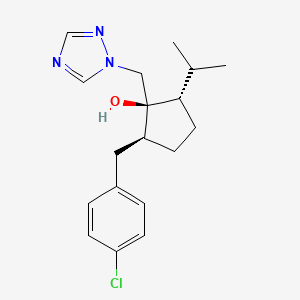
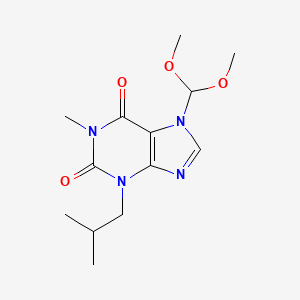
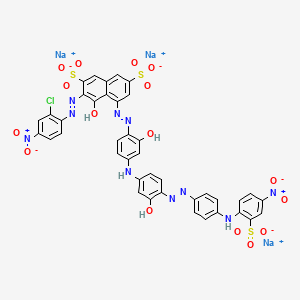
![(E)-but-2-enedioic acid;N,N-dimethyl-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine](/img/structure/B12749896.png)
